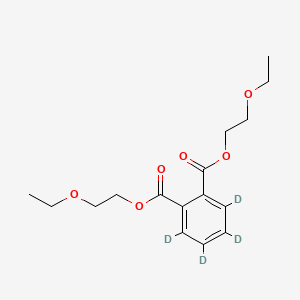

Phthalic acid, bis-2-ethoxyethyl ester D4

Vue d'ensemble

Description

“Phthalic acid, bis-2-ethoxyethyl ester D4” is a phthalate ester obtained by the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-ethoxyethanol . It is a diester and a phthalate ester .

Synthesis Analysis

The synthesis of “Phthalic acid, bis-2-ethoxyethyl ester D4” involves the formal condensation of both the carboxy groups of phthalic acid with two molecules of 2-ethoxyethanol .

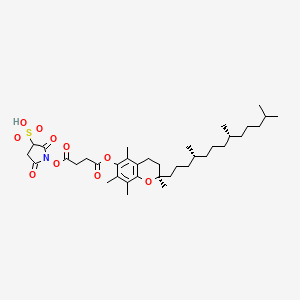

Molecular Structure Analysis

The molecular formula of “Phthalic acid, bis-2-ethoxyethyl ester D4” is C16H22O6 . The exact mass is 314.16674540 g/mol and the monoisotopic mass is also 314.16674540 g/mol .

Physical And Chemical Properties Analysis

The molecular weight of “Phthalic acid, bis-2-ethoxyethyl ester D4” is 314.37 g/mol . It has a topological polar surface area of 71.1 Ų .

Applications De Recherche Scientifique

Environmental Monitoring

Phthalic acid esters (PAEs) like BIS(2-ETHOXYETHYL) PHTHALATE-3,4,5,6-D4 are widely used as plasticizers and have been detected in various environmental matrices. Their presence in the environment is of concern due to potential hazards to ecosystem functioning and public health . The compound’s isotopically labeled form, D4, is particularly useful in environmental studies as an internal standard for accurate quantification of PAEs in complex samples using techniques like GC–MS/MS .

Food Safety Analysis

In the food industry, monitoring the levels of PAEs is crucial due to their potential health risks. The D4-labeled version of BIS(2-ETHOXYETHYL) PHTHALATE can serve as a reliable standard in analytical methods such as modified QuEChERS coupled with GC–MS/MS to determine the concentration of PAEs in fermented grains and other food products . This ensures the control of plasticizer pollution in food items.

Toxicology and Risk Assessment

The D4 derivative of BIS(2-ETHOXYETHYL) PHTHALATE is used in toxicological studies to assess the genotoxicity of phthalates. Transgenic rodents carrying reporter genes can be exposed to this compound to detect organ-specific in vivo genetic alterations, which are crucial for cancer risk assessment .

Biological Activity Studies

Research has shown that PAEs possess allelopathic, antimicrobial, insecticidal, and other biological activities. These properties might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress. The D4-labeled compound can be used to trace and study these activities in natural sources, such as plant exudates and essential oils .

Material Science

In material science, BIS(2-ETHOXYETHYL) PHTHALATE-D4 can be used as a reference material to characterize the presence of phthalates in polymers and plastics. This helps in understanding the migration of plasticizers from materials to the environment or food products .

Pharmaceutical Research

Phthalates like BIS(2-ETHOXYETHYL) PHTHALATE are often used as excipients in pharmaceutical formulations. The D4-labeled compound can be employed in the development and validation of analytical methods for the quantification and study of the stability of phthalates in pharmaceuticals .

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, affecting multiple biological processes .

Biochemical Pathways

Phthalic acid, bis-2-ethoxyethyl ester D4 may affect various biochemical pathwaysSimilar compounds have been found to influence metabolic pathways and molecular mechanisms of certain bacterial isolates .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Similar compounds have been found to have various effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phthalic acid, bis-2-ethoxyethyl ester D4. For instance, the compound’s action can be influenced by the presence of other substances, temperature, pH, and other environmental conditions .

Propriétés

IUPAC Name |

bis(2-ethoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-3-19-9-11-21-15(17)13-7-5-6-8-14(13)16(18)22-12-10-20-4-2/h5-8H,3-4,9-12H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKYMNRQXYPJHL-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCC)C(=O)OCCOCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334580 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalic acid, bis-2-ethoxyethyl ester D4 | |

CAS RN |

1398066-12-0 | |

| Record name | Phthalic acid bis-2-ethoxyethyl ester D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)

![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)

![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)

methyl-lambda6-sulfanone](/img/structure/B1384073.png)